molecular formula C3H5NO B028693 Acrylamide-d3 CAS No. 122775-19-3

Acrylamide-d3

Cat. No. B028693
M. Wt: 74.1 g/mol
InChI Key: HRPVXLWXLXDGHG-FUDHJZNOSA-N
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Description

Acrylamide, a widely used industrial compound, has applications in the synthesis of polyacrylamide, which serves various industrial and laboratory purposes, including wastewater treatment and protein separation via electrophoresis. The focus on acrylamide's chemistry, biochemistry, and safety has increased due to its presence in foods processed under certain conditions, raising concerns about its potential health effects (Friedman, 2003).

Synthesis Analysis

Acrylamide-d3, a deuterated version of acrylamide, implies the inclusion of deuterium atoms, enhancing the tracing and analysis in research applications. Though specific synthesis details for Acrylamide-d3 are not provided in the literature reviewed, acrylamide itself is industrially produced through the hydration of acrylonitrile, which could suggest similar methodologies might be adapted for its deuterated analogs for research purposes.

Molecular Structure Analysis

The crystal structure of acrylamide has been determined through X-ray diffraction, revealing strong hydrogen bonds forming bi-molecular layers in its solid state, facilitating the understanding of its polymerization mechanisms (Udovenko & Kolzunova, 2008).

Chemical Reactions and Properties

Acrylamide can undergo various chemical reactions, including polymerization, which is central to its industrial utility. It forms polyacrylamide, a valuable polymer for multiple applications. Under high pressure, acrylamide shows potential for polymerization, as indicated by spectroscopic investigations revealing structural variations and the onset of polymerization under certain conditions (Sharma et al., 2013).

Physical Properties Analysis

The synthesis and characterization studies of acrylamide-based compounds provide insights into their physical properties, including crystalline structure and thermal behaviors. The solid-state reactions and crystal growth studies offer a deeper understanding of the atomic packing and physicochemical properties of acrylamide-related compounds (Gupta et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide, including its reactivity and formation of by-products during water treatment processes, have been extensively studied. Its reaction kinetics with chlorine, the formation of disinfection by-products, and the influence of variables such as pH and chlorine dosage on its degradation and by-product formation highlight its chemical behavior in aquatic environments (Wang et al., 2018).

Scientific Research Applications

1. Determination of Acrylamide in Processed Foods

  • Application Summary: Acrylamide-d3 is used in a new LC-MS/MS method for the determination of acrylamide in processed food matrices including potato chips, coffee, bread, and baby food . This method offers a rapid, cost-effective approach for quantifying acrylamide, a food contaminant which can be formed during food production by high temperature cooking .
  • Methods of Application: The ACQUITY UPLC I-Class System, coupled with the Xevo TQ-S micro, has been developed for the determination of acrylamide . This system provides a rapid and cost-effective approach for quantifying acrylamide in various food matrices .
  • Results or Outcomes: The method has been validated for the determination of acrylamide in a range of representative foodstuffs .

2. Review of Research into the Determination of Acrylamide in Foods

  • Application Summary: Acrylamide-d3 is used in the detection of acrylamide in foods . Acrylamide is produced by high-temperature processing of high carbohydrate foods, such as frying and baking, and has been proved to be carcinogenic .
  • Methods of Application: The paper reviews the conventional instrumental analysis methods of acrylamide in food and the new rapid immunoassay and sensor detection .
  • Results or Outcomes: The paper provides new ideas for the development of more efficient and practical analysis methods and detection equipment .

3. Determination of Acrylamide in Cocoa and Coffee Products

  • Application Summary: Acrylamide-d3 may be used as an internal standard during the determination of acrylamide in cocoa and coffee products .
  • Methods of Application: Acrylamide-d3 is used in liquid chromatography–tandem mass spectrometry for the determination of acrylamide in cocoa and coffee products .
  • Results or Outcomes: The method provides a way to detect the content of acrylamide in cocoa and coffee products .

4. Effects of Acrylamide and Bisphenol A on Drosophila Melanogaster

  • Application Summary: Acrylamide-d3 is used in the study of the effects of acrylamide and bisphenol A on the development of Drosophila melanogaster . Acrylamide, an occupational hazard toxin, has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans .
  • Methods of Application: The developmental impacts of toxin exposure can be easily understood using Drosophila melanogaster as a model given considering its short life span and genetic homology to humans .
  • Results or Outcomes: The review discusses the toxic effects of acrylamide and BPA on the developmental process of Drosophila melanogaster .

5. Dietary Acrylamide: Formation, Detection, Mitigation, and Health Impacts

  • Application Summary: Acrylamide-d3 is used in the study of dietary acrylamide, which is a contaminant formed when a carbohydrate- or protein-rich food product is thermally processed at more than 120 °C through methods like frying, baking, or roasting .
  • Methods of Application: The review explores the major pathways and factors influencing acrylamide formation in food, and recent techniques for the detection and mitigation of acrylamide in food .
  • Results or Outcomes: The review discusses the adverse effects of acrylamide on human health .

6. Determination of Acrylamide in Processed Foods using ACQUITY I-Class

  • Application Summary: Acrylamide-d3 is used in the ACQUITY UPLC I-Class System for the determination of acrylamide in processed foods .
  • Methods of Application: The system provides a rapid and cost-effective approach for quantifying acrylamide in various food matrices .
  • Results or Outcomes: The method has been validated for the determination of acrylamide in a range of representative foodstuffs .

7. Acrylamide and Bisphenol A Effects on Drosophila Melanogaster

  • Application Summary: Acrylamide-d3 is used in the study of the effects of acrylamide and bisphenol A on the development of Drosophila melanogaster . Acrylamide, an occupational hazard toxin, has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans .
  • Methods of Application: The developmental impacts of toxin exposure can be easily understood using Drosophila melanogaster as a model given considering its short life span and genetic homology to humans .
  • Results or Outcomes: The review discusses the toxic effects of acrylamide and BPA on the developmental process of Drosophila melanogaster .

8. Acrylamide Formation, Detection, Mitigation, and Health Impacts

  • Application Summary: Acrylamide-d3 is used in the study of dietary acrylamide, which is a contaminant formed when a carbohydrate- or protein-rich food product is thermally processed at more than 120 °C through methods like frying, baking, or roasting .
  • Methods of Application: The review explores the major pathways and factors influencing acrylamide formation in food, and recent techniques for the detection and mitigation of acrylamide in food .
  • Results or Outcomes: The review discusses the adverse effects of acrylamide on human health .

9. Determination of Acrylamide in Foods

  • Application Summary: Acrylamide-d3 is used in the detection of acrylamide in foods . Acrylamide is produced by high-temperature processing of high carbohydrate foods, such as frying and baking, and has been proved to be carcinogenic .
  • Methods of Application: The paper reviews the conventional instrumental analysis methods of acrylamide in food and the new rapid immunoassay and sensor detection .
  • Results or Outcomes: The paper provides new ideas for the development of more efficient and practical analysis methods and detection equipment .

Safety And Hazards

Acrylamide, and by extension Acrylamide-d3, can be harmful to the eyes, skin, and nervous and reproductive systems . It is classified as a “probable human carcinogen” based on laboratory data .

Future Directions

There is ongoing research into the development of foods and processes aimed at reducing acrylamide formation and advancing rapid and accurate analytical methods for the quantitative and qualitative determination of acrylamide in food and beverage products . There is also interest in understanding the connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NLRP3 inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling .

properties

IUPAC Name

2,3,3-trideuterioprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480565
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylamide-d3

CAS RN

122775-19-3
Record name Acrylamide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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